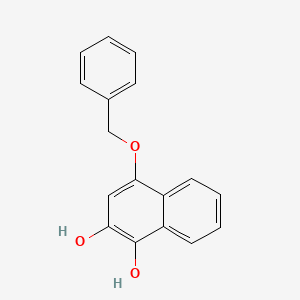

4-(Benzyloxy)naphthalene-1,2-diol

Description

Significance of the Naphthalene-1,2-diol (B1222099) Scaffold in Organic Chemistry Research

The naphthalene-1,2-diol, or 1,2-dihydroxynaphthalene, scaffold is a key structural motif in organic chemistry. ontosight.aihmdb.ca This diol, consisting of a naphthalene (B1677914) ring with two hydroxyl groups on adjacent carbon atoms, is a subject of interest for its inherent chemical properties and potential applications. ontosight.ai

Naphthalene-1,2-diol can be synthesized through methods such as the catalytic hydrogenation of 1,2-naphthoquinone (B1664529) or the direct hydroxylation of naphthalene. ontosight.ai Its structure allows it to participate in a variety of chemical reactions, including oxidation, reduction, and esterification, making it a versatile building block in synthesis. ontosight.ai For instance, the coupling reaction of 1,2-dihydroxynaphthalene with 3-benzyloxybenzoic acid has been used to construct more complex molecules. nih.gov

From a biological perspective, the naphthalene-1,2-diol core is recognized for its antioxidant and anti-inflammatory properties. ontosight.ai This has spurred research into its potential for developing drugs that target conditions related to oxidative stress and inflammation. Furthermore, derivatives of this scaffold have demonstrated potential anticancer and antimicrobial activities, highlighting its importance in medicinal chemistry. ontosight.ai It is also known to be a metabolite in the biological processing of naphthalene. nih.gov

Role of Benzyloxy Moieties in Synthetic Strategies and Molecular Design

The benzyloxy group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) linked to an oxygen atom, plays a crucial and multifaceted role in organic synthesis and molecular design. wikipedia.orgresearchgate.net

One of its most common functions is as a protecting group for alcohols and phenols. researchgate.net The benzyl ether linkage is stable under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the hydroxyl group. The benzyl group can later be removed through methods like catalytic hydrogenolysis to restore the original hydroxyl group. organic-chemistry.org This strategy is fundamental in the multi-step synthesis of natural products and pharmaceuticals. orgsyn.org

Beyond its role in protection, the benzyloxy moiety is also recognized as a pharmacophore—a part of a molecule's structure responsible for its biological or pharmacological activity. The presence of a benzyloxy group can influence a molecule's properties, such as its ability to bind to specific biological targets. For example, the benzyloxy pharmacophore has been a key feature in the design of monoamine oxidase (MAO) inhibitors, which are relevant for treating neurological disorders. nih.gov Its incorporation into various molecular scaffolds is a strategic approach in the development of new therapeutic agents. nih.govacs.orgnih.gov

Overview of Research Interest in Naphthalene-Derived Compounds

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of compounds that are extensively studied in both academic and industrial research. ijpsjournal.com The naphthalene nucleus is a versatile platform in medicinal chemistry, and its derivatives have been shown to exhibit a wide spectrum of biological activities. nih.govresearchgate.net

The research interest in naphthalene-based molecules stems from their diverse therapeutic applications. These compounds have been developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. ijpsjournal.comnih.gov The activity of these derivatives is often linked to their ability to interact with various cellular proteins and biochemical pathways. researchgate.net

Several naphthalene-derived drugs have received FDA approval and are used clinically. Examples include the antifungal agents naftifine (B1207962) and terbinafine, the non-steroidal anti-inflammatory drug (NSAID) naproxen, and the beta-blocker propranolol. nih.gov Naturally occurring naphthalene derivatives, such as podophyllotoxins, also serve as important leads for anticancer drugs. ijpsjournal.com The continued structural modification of the naphthalene scaffold remains a promising strategy in drug discovery, aiming to design potent new molecules for a variety of diseases. nih.govbiointerfaceresearch.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

88381-78-6 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-phenylmethoxynaphthalene-1,2-diol |

InChI |

InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(15)19/h1-10,18-19H,11H2 |

InChI Key |

AYMZAZVGJXNVNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C3=CC=CC=C32)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy Naphthalene 1,2 Diol

Direct Hydroxylation Approaches to Naphthalene-1,2-diol (B1222099) Precursors

The formation of the diol functionality on the naphthalene (B1677914) core is a critical step. Direct hydroxylation methods offer a pathway to introduce these hydroxyl groups onto the aromatic system.

One approach involves the dearomative syn-dihydroxylation of naphthalenes. For instance, using a biomimetic iron catalyst, naphthalene can be oxidized to yield a diol. acs.org Under specific conditions, which include the use of hydrogen peroxide as the oxidant and the presence of a catalyst like [Fe(5-tips3tpa)], naphthalene can be converted to the corresponding diol in moderate yields. acs.org The reaction is sensitive to the substituents on the naphthalene ring, with electron-withdrawing groups often leading to higher yields and selectivities. acs.org

Another method utilizes enzymatic catalysis. The aromatic peroxygenase from the fungus Agrocybe aegerita can selectively hydroxylate naphthalene. nih.gov This process is believed to proceed through an intermediary naphthalene 1,2-oxide, which then hydrolyzes to form 1-naphthol (B170400) as the major product, with traces of 2-naphthol (B1666908). nih.gov

The oxidation of naphthalene in the presence of iron(II) salts and dioxygen also yields dihydroxylated products, including cis- and trans-1,2-dihydroxy-1,2-dihydronaphthalene. rsc.org This method, however, often produces a mixture of products, including quinone epoxides and naphthols. rsc.org

| Method | Catalyst/Reagent | Key Features | Primary Product(s) |

| Biomimetic Dihydroxylation | Iron Catalyst (e.g., [Fe(5-tips3tpa)]) | Dearomative syn-dihydroxylation. | Naphthalene diol |

| Enzymatic Hydroxylation | Agrocybe aegerita Peroxygenase | Selective hydroxylation. | 1-Naphthol |

| Metal-Mediated Oxidation | Iron(II) salts and Dioxygen | Free radical co-oxidation. | Mixture including dihydronaphthalene diols and naphthols |

O-Benzylation Strategies for Selective Protection and Functionalization

Once the diol is formed, or if a pre-existing hydroxyl group is present, O-benzylation is a common strategy for protection or further functionalization. This involves the introduction of a benzyl (B1604629) group onto one or more of the hydroxyl moieties.

Benzylation of Hydroxyl Groups on Naphthalene Diol Systems

The benzylation of hydroxyl groups on a naphthalene diol system, such as a precursor to 4-(benzyloxy)naphthalene-1,2-diol, is typically achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide, most commonly benzyl chloride or benzyl bromide. The choice of base and reaction conditions is crucial to control the selectivity of the benzylation, especially when multiple hydroxyl groups are present.

For instance, the preparation of benzyl-2-naphthyl ether involves the reaction of 2-naphthol with benzyl chloride in the presence of a base like sodium carbonate. google.com This general principle can be applied to naphthalene diol systems, though regioselectivity becomes a key challenge.

Catalytic and Stoichiometric Benzylation Methods

Both catalytic and stoichiometric methods can be employed for benzylation.

Stoichiometric methods often involve the use of a strong base in a stoichiometric amount to ensure complete deprotonation of the hydroxyl group.

Catalytic methods offer advantages in terms of efficiency and selectivity. Organotin reagents, for example, have been used to catalyze the regioselective alkylation of diols. researchgate.net A catalytic amount of dibutyltin (B87310) dichloride can facilitate the introduction of a benzyl group onto one hydroxyl group of a diol with high regioselectivity. researchgate.net Similarly, organobase-catalyzed methods have been developed for the regioselective benzoylation of diols, which can be conceptually extended to benzylation. nih.gov For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the selective acylation of primary hydroxyl groups. nih.gov Iron(III) chloride, with the assistance of acetylacetone, has also been shown to catalyze the selective benzoylation of diols. acs.org

Multi-Step Synthetic Pathways Incorporating the Benzyloxy Moiety

The synthesis of this compound often requires a multi-step approach where the benzyloxy group is introduced at an early stage, followed by the construction or modification of the naphthalene ring system.

A common strategy involves starting with a substituted benzene (B151609) derivative and building the second ring. For instance, a synthetic route could begin with a benzyloxy-substituted phenyl compound which then undergoes annulation to form the naphthalene core. chemistryviews.org Many existing routes to naphthalene-containing natural products start from substituted benzenes, requiring additional steps for aromatization to form the naphthalene scaffold. chemistryviews.org

An alternative approach is to start with a pre-formed naphthalene derivative. For example, the synthesis of various benzyl-substituted naphthalenes has been achieved from benzylidene tetralones. nih.gov This involves an aldol (B89426) condensation to form the benzylidene tetralone, which is then converted to the target naphthalene in several steps. nih.gov

Multi-step syntheses are common in organic chemistry, such as the conversion of benzaldehyde (B42025) to benzilic acid, which proceeds through the intermediates benzoin (B196080) and benzil. odinity.comweebly.comlibretexts.org These types of sequential reactions highlight the necessity of careful planning and execution to achieve the desired final product. Flow chemistry is also emerging as a powerful tool for multi-step synthesis, allowing for the continuous processing of materials through various reaction stages. syrris.jp

Chemo- and Regioselective Synthesis of Benzyloxynaphthalenediol Analogues

Achieving the correct arrangement of substituents on the naphthalene ring is a significant challenge. Chemo- and regioselectivity are therefore paramount in the synthesis of specific isomers like this compound.

Regioselective reactions aim to control the position at which a chemical transformation occurs. In the context of synthesizing benzyloxynaphthalenediol analogues, this could involve the selective functionalization of a particular hydroxyl group or a specific carbon atom on the naphthalene ring. For example, catalyst-controlled regioselective acylation of diols has been demonstrated using various catalytic systems, which can direct the reaction to a specific hydroxyl group based on its steric and electronic environment. acs.org

The regioselective synthesis of complex molecules is an active area of research. For instance, a three-component coupling reaction has been used to produce 6-aryl-benzo[h] researchgate.netnih.govacs.orgtriazolo[5,1-b]quinazoline-7,8-diones with high regioselectivity. nih.gov While not directly related to this compound, this demonstrates the power of modern synthetic methods to control regiochemical outcomes.

The development of new chemo- and regioselective reactions is crucial for accessing novel compounds with potential applications in various fields. mdpi.com

Green Chemistry Approaches in Benzyloxynaphthalenediol Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. This involves the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

In the context of synthesizing naphthalene derivatives, green approaches could include the use of water as a solvent, the avoidance of toxic catalysts, and the development of one-pot reactions to reduce waste and energy consumption. For example, a highly efficient synthesis of perylene (B46583) and naphthalene bisimides has been developed using hydrothermal condensation in water, which proceeds without the need for organic solvents or catalysts. rsc.org

While specific green chemistry methods for the synthesis of this compound are not widely reported, the general principles can be applied. This could involve exploring biocatalytic methods for hydroxylation or developing catalytic benzylation procedures that avoid the use of stoichiometric and often hazardous reagents. The use of flow chemistry can also contribute to a greener process by improving efficiency and reducing waste. syrris.jp

Chemical Reactivity and Transformational Chemistry of 4 Benzyloxy Naphthalene 1,2 Diol

Deprotection Strategies of Benzyloxy Groups in Naphthalene (B1677914) Diol Systems

Catalytic Hydrogenolysis for Benzyloxy De-protection

Catalytic hydrogenolysis is the most prevalent and often preferred method for the deprotection of benzyl (B1604629) ethers due to its mild conditions and high efficiency. chemrxiv.org This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium. acsgcipr.org The process yields the deprotected phenol and toluene as a byproduct. acsgcipr.org

The standard catalyst employed is palladium on an activated carbon support (Pd/C). rsc.org The reaction is typically carried out under a hydrogen atmosphere (1-10 bar) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF). chemrxiv.orgnacatsoc.org To circumvent the need for gaseous hydrogen, transfer hydrogenolysis can be employed, using hydrogen donors like 1,4-cyclohexadiene or ammonium formate in the presence of the palladium catalyst. acsgcipr.org In some cases, catalyst pre-treatment or the use of specific catalysts like Pearlman's catalyst (Pd(OH)₂/C) can prevent unwanted side reactions, such as the saturation of aromatic rings. chemrxiv.orgresearchgate.net

| Catalyst System | Hydrogen Source | Typical Solvents | Notes |

|---|---|---|---|

| 5-10% Pd/C | H₂ gas (1-10 atm) | Ethanol, Methanol, THF, Ethyl Acetate (B1210297) | Most common and versatile system. nacatsoc.org |

| Pd(OH)₂/C (Pearlman's Catalyst) | H₂ gas | Ethanol, Acetic Acid | Often shows higher activity and can be effective where Pd/C fails. researchgate.net |

| Pd/C | 1,4-Cyclohexadiene | Ethanol, THF | A common transfer hydrogenolysis method, avoiding gaseous H₂. acsgcipr.org |

| Pd/C | Ammonium Formate | Methanol | Another effective transfer hydrogenolysis reagent. |

Acid-Mediated and Other Chemical De-benzylation Methods

While hydrogenolysis is widely used, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. In such cases, alternative chemical methods are employed.

Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers, even at low temperatures. Acid-catalyzed deprotection can also be achieved using strong protic acids like trifluoroacetic acid (TFA), which has been shown to be effective for aryl benzyl ethers. epa.gov The addition of a "cation scavenger," such as pentamethylbenzene or anisole, is often necessary to trap the liberated benzyl cation and prevent it from re-alkylating other nucleophilic sites in the molecule.

Oxidative methods provide another alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers under specific conditions, such as photo-irradiation.

| Reagent | Conditions | Mechanism Class | Notes |

|---|---|---|---|

| Boron Trichloride (BCl₃) | DCM, low temperature (-78 °C to rt) | Lewis Acid | Highly effective but requires stoichiometric amounts and careful handling. |

| Trifluoroacetic Acid (TFA) | DCM or neat, often with a scavenger | Strong Acid | A milder acidic method suitable for certain substrates. epa.gov |

| Magnesium/Methanol | Methanol, room temperature | Dissolving Metal | Selective for benzyl ethers with electron-withdrawing groups. researchgate.net |

| DDQ | DCM/H₂O | Oxidative | Primarily for electron-rich benzyl ethers (e.g., PMB), but applicable to others. |

Oxidation Reactions of the Dihydroxyl Moiety

The 1,2-diol (catechol) functionality on the naphthalene ring is susceptible to oxidation. This reaction is a key transformation, converting the diol into the corresponding ortho-quinone, 4-(benzyloxy)naphthalene-1,2-dione. This transformation is significant as naphthoquinones are an important class of compounds with diverse biological activities. wikipedia.orgresearchgate.net

The oxidation can be achieved using a variety of reagents. Milder oxidants are often preferred to avoid side reactions on the electron-rich naphthalene ring or the benzyloxy group. Common laboratory reagents for this transformation include silver(I) oxide (Ag₂O), Fremy's salt (potassium nitrosodisulfonate), and ceric ammonium nitrate (CAN). The choice of oxidant can be crucial for achieving high yields and avoiding over-oxidation or degradation of the starting material. For instance, the oxidation of naphthalene itself with chromium trioxide is a known route to 1,4-naphthoquinone. orgsyn.org The oxidation of naphthalenediols is a key step in the synthesis of functionalized naphthoquinones. researchgate.net

| Oxidizing Agent | Abbreviation | Typical Conditions |

|---|---|---|

| Silver(I) Oxide | Ag₂O | Anhydrous Ether or THF |

| Potassium Nitrosodisulfonate (Fremy's Salt) | (KSO₃)₂NO | Aqueous buffer (e.g., phosphate) |

| Ceric Ammonium Nitrate | CAN | Acetonitrile/Water |

| Pyridinium Chlorochromate | PCC | Dichloromethane (DCM) |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring in 4-(benzyloxy)naphthalene-1,2-diol is highly activated towards electrophilic aromatic substitution (SₑAr) due to the strong electron-donating effects of the two hydroxyl groups and the benzyloxy group. wikipedia.org In electrophilic substitution on naphthalene, attack at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the carbocation intermediate for α-attack is better stabilized by resonance. wordpress.com

Given the substitution pattern of this compound, the directing effects of the existing groups must be considered. The hydroxyl and benzyloxy groups are ortho-, para-directing activators. The most activated and sterically accessible positions for an incoming electrophile would likely be C3, C5, and C8. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed under mild conditions, though regioselectivity could be an issue, potentially leading to a mixture of products. stackexchange.com

Conversely, nucleophilic aromatic substitution on this electron-rich ring system is generally disfavored unless a leaving group (like a halide) is present and activated by strongly electron-withdrawing groups, which are absent in this molecule.

Functional Group Interconversions Involving Benzyloxynaphthalenediols

Functional group interconversion (FGI) refers to the transformation of one functional group into another without significantly altering the carbon skeleton. imperial.ac.uk The hydroxyl groups of this compound are the primary sites for such transformations.

These reactions include:

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., with a dehydrating agent like DCC or under Fischer esterification conditions).

Etherification: Further alkylation of the free hydroxyl groups can be achieved, for example, via the Williamson ether synthesis, by treating the diol with a base (like NaH or K₂CO₃) followed by an alkyl halide.

Formation of Cyclic Derivatives: The adjacent 1,2-diol moiety can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals (dioxolanes). This can also serve as a protecting group strategy for the diol itself. Reaction with phosgene or its equivalents can yield a cyclic carbonate.

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acyl Chloride/Pyridine or Carboxylic Acid/DCC | Ester |

| Etherification | Alkyl Halide/Base (e.g., K₂CO₃) | Ether |

| Acetal (B89532)/Ketal Formation | Aldehyde or Ketone/Acid Catalyst (e.g., p-TsOH) | Cyclic Acetal/Ketal |

| Cyclic Carbonate Formation | Phosgene or Triphosgene/Base | Cyclic Carbonate |

Rearrangement Reactions and Structural Isomerization Studies

Rearrangement reactions involving the core structure of this compound are not widely documented in the literature. However, related naphthalene systems can undergo significant structural changes under specific conditions, often driven by steric strain or the formation of reactive intermediates. nih.gov For instance, severe steric hindrance between substituents in the 1,8-positions of naphthalene can lead to unusual rearrangements that disrupt the aromaticity of the core. nih.govbohrium.com

While not a direct reaction of the diol itself, related catechol systems can undergo rearrangements. For example, the benzilic acid rearrangement involves the transformation of a 1,2-diketone (which could be formed by oxidation of the diol) into an α-hydroxy carboxylic acid under basic conditions. libretexts.org Another relevant reaction is the Pinacol rearrangement, which is the acid-catalyzed rearrangement of a 1,2-diol to a ketone, though this typically applies to vicinal diols on aliphatic systems. libretexts.org The applicability of such rearrangements to this specific aromatic diol would depend heavily on the reaction conditions and the stability of the potential intermediates. As of now, specific isomerization or rearrangement studies focused on this compound are scarce.

Design and Synthesis of Advanced 4 Benzyloxy Naphthalene 1,2 Diol Derivatives and Scaffolds

Rational Design Principles for Naphthalene-Based Molecular Scaffolds

The rational design of naphthalene-based molecular scaffolds is a strategic approach in drug discovery that leverages the inherent properties of the naphthalene (B1677914) core to create compounds with specific biological activities. nih.govuaeu.ac.ae The large, planar surface of the naphthalene moiety makes it a suitable candidate for designing molecules that can interact with biological targets such as DNA and proteins. nih.gov

Key principles in the rational design of these scaffolds include:

Structural Rigidity and Planarity: The fused two-ring system of naphthalene provides a rigid and planar platform. This structural characteristic is crucial for effective binding to the active sites of enzymes and receptors. nih.gov For instance, naphthalene-based inhibitors have shown potency against enzymes like SARS-CoV PLpro. nih.gov

Substituent Effects: The introduction of various functional groups onto the naphthalene core can significantly alter the molecule's physicochemical properties, such as hydrophobicity, electronic distribution, and steric hindrance. These modifications are critical for optimizing the scaffold's interaction with its biological target and for improving its pharmacokinetic profile. nih.govnih.gov For example, the addition of a fluoro group can radically change the biological activities of a compound. nih.gov

Bioisosteric Replacement: This principle involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing the compound's activity or reducing its toxicity. In naphthalene-based designs, this could involve replacing a specific substituent with another that maintains the desired biological effect while improving other properties.

Synthetic Strategies for Conjugates and Polymeric Derivatives

The synthesis of conjugates and polymeric derivatives of 4-(benzyloxy)naphthalene-1,2-diol involves a variety of chemical strategies aimed at linking this core scaffold to other molecules or polymerizing it to create larger, functional materials. These strategies are essential for developing new materials with tailored properties for applications in fields like catalysis and materials science. nih.gov

Synthesis of Conjugates:

Conjugation of the this compound scaffold can be achieved through several reactions targeting its hydroxyl or aromatic functionalities. A common approach is the formation of amide or ester linkages. For example, the hydroxyl groups can be reacted with carboxylic acids or their activated derivatives to form esters. Similarly, if the naphthalene core is functionalized with an amine group, it can react with carboxylic acids to form amides. ijpsjournal.com

Synthesis of Polymeric Derivatives:

Naphthalene-based polymers can be synthesized through various polymerization techniques. One-stage Friedel–Crafts crosslinking is a method used to produce naphthalene-based polymers. nih.gov This involves reacting naphthalene with a crosslinking agent, such as formaldehyde (B43269) dimethyl acetal (B89532) (methylal), in the presence of a catalyst like anhydrous FeCl3. nih.gov The resulting polymers can exhibit micro-mesoporous structures with high surface areas. nih.gov

Another approach is the synthesis of polyaminal-linked porous polymers. This can be achieved through a one-pot polycondensation of naphthalene-containing monomers, such as naphthaldehyde, with other monomers like melamine. mdpi.com These reactions can be carried out without a catalyst and can produce polymers with significant porosity and thermal stability. mdpi.com

The functionalization of the naphthalene monomer with groups like -OH, -SO3H, or -NO2 can influence the porosity and hydrophilicity of the resulting polymers. nih.gov

Incorporation of this compound into Hybrid Molecular Architectures

The incorporation of this compound into hybrid molecular architectures involves combining this naphthalenic core with other distinct molecular entities to create novel compounds with synergistic or unique properties. uaeu.ac.ae This strategy is widely employed in drug discovery and materials science to access a broader chemical space and to develop multifunctional molecules.

A prevalent strategy for creating hybrid molecules is through the use of linkers that connect the naphthalene scaffold to another pharmacophore or functional group. nih.gov For instance, a common approach involves linking a naphthalene moiety to a heterocyclic ring system, such as a pyran or oxadiazole, via a flexible or rigid linker like an amide group (-NHCO-). nih.gov The choice of the linker and the connected moiety is guided by the desired biological target and the intended mode of action. nih.gov

Another approach is the creation of bis-naphthalimide structures where a naphthalene diimide acts as a linker between two naphthalimide units. nih.gov These hybrid molecules are designed to interact with DNA, and their synthesis often involves a multi-step process that includes the formation of azide (B81097) intermediates followed by a "click" reaction or other coupling methods. nih.gov

The table below showcases examples of intermediates used in the synthesis of such hybrid architectures, highlighting the diversity of linkers employed.

Table 1: Intermediates in the Synthesis of Naphthalene-Based Hybrid Molecules

| Compound | Linker Type | Molecular Formula | Yield (%) | Reference |

|---|---|---|---|---|

| Intermediate with 1,4-dibromobutane (B41627) linker | Alkyl chain | C16H14N4O2 | 93 | nih.gov |

| Intermediate with 1,6-dibromohexane (B150918) linker | Alkyl chain | C18H18N4O2 | 94 | nih.gov |

| Intermediate with 1,8-dibromooctane (B1199895) linker | Alkyl chain | C20H22N4O2 | 94 | nih.gov |

| Intermediate with 1,10-dibromodecane (B1670030) linker | Alkyl chain | C22H26N4O2 | 92 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of naphthalene-based scaffolds, providing critical insights into how chemical modifications influence biological activity. nih.govnih.gov These studies systematically alter the structure of a lead compound and evaluate the resulting changes in potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

For naphthalene derivatives, SAR studies often explore the effects of different substituents on the naphthalene ring system. nih.gov The nature and position of these substituents can have a profound impact on the molecule's interaction with its biological target. nih.gov For example, in the development of pan-Raf kinase inhibitors, modifications to a sorafenib-based scaffold, which includes a naphthalene moiety, led to the discovery of compounds with enhanced inhibitory activity. nih.gov

Key aspects investigated in SAR studies of naphthalene scaffolds include:

Substitution Pattern: The placement of substituents on the naphthalene core is crucial. Different isomers can exhibit vastly different biological activities.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the naphthalene ring, affecting its ability to participate in π-π stacking or other electronic interactions with the target protein. nih.gov

Steric Factors: The size and shape of substituents can influence how the molecule fits into the binding pocket of a receptor or enzyme. Bulky groups may enhance binding through van der Waals interactions or, conversely, cause steric hindrance.

A study on selected naphthalene derivatives revealed that biological activity was significantly influenced by parameters such as hydrogen acceptance, hydrophobicity (π), and electronic effects (F and R constants). nih.gov

Scaffold-Based Libraries for Chemical Biology Screening

Scaffold-based libraries are collections of compounds that share a common core structure, or scaffold, but have variations in their peripheral chemical groups. rsc.org The use of a central scaffold like this compound allows for the systematic exploration of the chemical space around this core, which is a powerful strategy in chemical biology and drug discovery. nih.govrsc.org

The design and synthesis of these libraries are often guided by computational methods and a deep understanding of the target biology. nih.gov By creating a diverse set of derivatives from a single scaffold, researchers can efficiently screen for compounds with desired biological activities, such as enzyme inhibition or receptor modulation. nih.govrsc.org

The synthesis of such libraries often employs combinatorial chemistry techniques, where a large number of compounds can be generated in a systematic and high-throughput manner. For example, a library of naphthalene-1,4-dione analogues was prepared to improve the potency and cancer-cell specificity of an initial hit compound. nih.govrsc.org

The data below presents a hypothetical example of a scaffold-based library derived from a naphthalene core, illustrating the types of variations that might be explored.

Table 2: Representative Compounds from a Naphthalene-Based Scaffold Library

| Compound ID | R1 Group | R2 Group | Biological Activity (IC50, µM) | Selectivity Index |

|---|---|---|---|---|

| Naph-001 | -H | -Cl | 10.5 | 1.2 |

| Naph-002 | -CH3 | -Cl | 5.2 | 2.5 |

| Naph-003 | -OCH3 | -Br | 8.1 | 1.8 |

| Naph-004 | -H | -Imidazole | 6.4 | 3.6 |

Advanced Spectroscopic and Structural Elucidation of 4 Benzyloxy Naphthalene 1,2 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. In the case of 4-(Benzyloxy)naphthalene-1,2-diol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the naphthalene (B1677914) and benzyl (B1604629) rings, as well as for the methylene (B1212753) protons of the benzyloxy group and the hydroxyl protons. The chemical shifts and coupling patterns of these protons provide information about their connectivity and spatial relationships. rsc.orgnih.gov

For instance, a representative ¹H NMR spectrum of a related compound, 6-(benzyloxy)naphthalen-2-ol, in deuterated chloroform (B151607) (CDCl₃) shows multiplets for the aromatic protons in the range of δ 7.06-7.62 ppm, a singlet for the benzylic protons at δ 5.16 ppm, and a singlet for the hydroxyl proton at δ 4.78 ppm. unl.pt

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The spectrum of this compound would display unique resonances for the carbons of the naphthalene core, the benzyl group, and the carbon atoms bearing the hydroxyl and benzyloxy substituents. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. researchgate.net For example, the carbon atoms attached to the oxygen atoms (C-1, C-2, and C-4) would appear at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atoms.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Naphthalene Derivative

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 8.00 (s, 1H) | δ 156.11 |

| δ 7.86 – 7.76 (m, 4H) | δ 144.35 |

| δ 7.76 – 7.65 (m, 3H) | δ 134.46 |

| δ 7.22 – 7.12 (m, 2H) | δ 132.67 |

| δ 5.02 (s, 1H) | δ 130.20 |

Note: This table presents hypothetical data for illustrative purposes and is not the actual data for this compound.

To unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the spin systems within the naphthalene and benzyl rings. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR data, allowing for the straightforward assignment of carbon resonances based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule, such as linking the benzyloxy group to the C-4 position of the naphthalene ring and for confirming the relative positions of substituents on the aromatic rings. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis.researchgate.net

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and structural motifs. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a naphthoquinone-type fragment. The loss of water from the diol functionality is another expected fragmentation. thieme-connect.denih.gov The analysis of these fragmentation patterns helps to confirm the proposed structure. thieme-connect.de

Table 2: Expected Fragmentation Ions for this compound in Mass Spectrometry

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [M]+ | Calculated for C₁₇H₁₄O₃ | Molecular Ion |

| [M - H₂O]+ | M - 18 | Loss of a water molecule |

| [C₁₀H₆O₃]+ | 174 | Loss of the benzyl group |

| [C₇H₇]+ | 91 | Benzyl cation |

Note: The m/z values are nominal and may vary slightly depending on the specific isotope.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis.unl.ptresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities would also be present in the fingerprint region (typically 1000-1300 cm⁻¹). unl.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound will give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern on the naphthalene ring. The presence of the benzyloxy and hydroxyl groups will influence the electronic structure and thus the UV-Vis spectrum compared to unsubstituted naphthalene. researchgate.net

X-ray Crystallography for Solid-State Structural Characterization.mdpi.comscilit.com

For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comscilit.com It can also reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. The crystal structure of a related naphthalenic compound reveals a nearly planar naphthalene system. mdpi.comscilit.comresearchgate.net

Chiroptical Spectroscopy for Stereochemical Elucidation of Enantiomerically Pure Derivatives

If derivatives of this compound are prepared in an enantiomerically pure form, chiroptical techniques such as Circular Dichroism (CD) spectroscopy become essential for determining their absolute stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration (R or S) of stereocenters, often through comparison with theoretical calculations or empirical rules. This is particularly relevant for derivatives where chirality is introduced, for example, through substitution at the hydroxyl-bearing carbons or by creating atropisomers. Chiral High-Performance Liquid Chromatography (HPLC) is another crucial technique used to determine the enantiomeric purity of such derivatives. researchgate.net

Computational and Theoretical Chemistry of 4 Benzyloxy Naphthalene 1,2 Diol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the chemical reactivity of molecules like 4-(Benzyloxy)naphthalene-1,2-diol. These methods provide insights into electron distribution, orbital energies, and reaction pathways.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. taylorfrancis.com DFT calculations can elucidate the mechanisms of chemical reactions, such as cycloadditions, by mapping the potential energy surface and identifying transition states. pku.edu.cnrsc.org For naphthalene (B1677914) derivatives, DFT studies help in understanding reaction pathways by analyzing the stability of intermediates and the energy barriers of transition states. researchgate.net For instance, in cycloaddition reactions involving similar polycyclic aromatic systems, DFT has been used to determine whether a reaction proceeds through a stepwise or concerted mechanism by calculating the activation Gibbs energy. pku.edu.cn Such studies are crucial for predicting the feasibility and outcomes of chemical transformations involving this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). youtube.comimist.ma

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For the parent naphthalene molecule, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of benzyloxy and hydroxyl substituents in this compound is expected to alter these energy levels, thereby influencing its reactivity profile. FMO analysis helps predict how and where the molecule will react, for example, in charge-transfer interactions during a chemical process. imist.ma

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 |

| Hypothetical this compound | -5.85 | -1.55 | 4.30 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and intermolecular interactions over time. By simulating the movements of atoms and molecules, MD can reveal stable conformations of this compound and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov For example, MD simulations have been used to study the stability of ligand-protein complexes involving naphthalene derivatives, confirming that the ligand remains stably bound within the active site of a protein. nih.gov These simulations are essential for understanding how the molecule's shape and flexibility influence its function and interactions.

Computational Studies on Solvatochromism of Naphthalene Derivatives

Solvatochromism refers to the change in a substance's color or spectral properties when dissolved in different solvents. Computational studies can model and predict these changes, which are caused by differential solvation of the ground and excited electronic states. For naphthalene derivatives, such as naphthalene diimide, solvatochromic characteristics have been investigated using spectroscopic techniques and theoretical calculations. nih.gov Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity, can be computationally generated to understand how the dipole moment of the molecule changes upon excitation. nih.gov This information is valuable for applications in sensors and molecular probes where solvent-dependent spectral shifts are utilized.

Molecular Docking and Ligand-Protein Interaction Modeling for Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org For this compound, docking studies can identify potential protein targets and model its binding mode within their active sites. This is a cornerstone of structure-based drug design. nih.gov

Studies on similar naphthalene-based scaffolds have successfully used molecular docking to design inhibitors for various protein targets, including those involved in cancer and viral diseases. nih.govnih.govnih.gov For example, docking simulations of aminobenzylnaphthols identified potential interactions with targets like CDK2 and TRIM24. nih.gov The results from these simulations, such as binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions), guide the design of new, more potent molecules based on the this compound scaffold. nih.gov

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Naphthalene-based Inhibitor nih.gov | SARS-CoV-2 PLpro | -8.5 | ASP164, TYR268, GLN269 |

| Aminobenzylnaphthol nih.gov | CDK2 | -7.9 | LEU83, LYS33, GLU81 |

In Silico Prediction of Chemical Transformations and Synthetic Feasibility

Computational tools can also be used to predict the potential chemical transformations a molecule might undergo and to assess its synthetic accessibility. By analyzing the molecule's structure and reactive sites identified through methods like FMO analysis, it is possible to forecast its behavior in different chemical environments. Furthermore, software tools can compute a synthetic accessibility (SA) score, which estimates how easily a compound can be synthesized. nih.gov For designed naphthalene-based ligands, SA scores have been calculated to ensure that the proposed molecules are readily synthesizable. nih.gov This in silico assessment is a critical step in the drug discovery pipeline, saving time and resources by prioritizing compounds that are feasible to produce in a laboratory setting.

Applications in Advanced Materials Science and Chemical Technologies for Naphthalene 1,2 Diol Scaffolds

Naphthalene (B1677914) Diols as Precursors for Functional Aromatic Materials

Naphthalene diols serve as versatile precursors for a variety of functional aromatic materials. researchgate.net The naphthalene unit itself is a key component in many synthetic drugs, dispersants, and dyes. lifechemicals.com The diol groups provide reactive sites for polymerization and other derivatization reactions, allowing for the incorporation of the rigid and electronically active naphthalene scaffold into larger macromolecular structures. This is crucial in materials development for creating novel naphthalene-based building blocks with controlled substitution patterns. lifechemicals.com

The introduction of a naphthalene moiety can enhance the performance of materials, for instance by improving the photo- and thermal-stability of laser dyes compared to their phenylene counterparts. rsc.org Naphthalene diimides (NDIs), which can be conceptually derived from naphthalene precursors, are noted for their desirable electronic and spectroscopic properties, leading to applications in organic electronics. researchgate.netacs.org Furthermore, the dearomative syn-dihydroxylation of naphthalenes can produce diol-containing structures that are valuable intermediates in complex synthesis. acs.org

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₃ | PubChem |

| Molecular Weight | 266.29 g/mol | PubChem |

| IUPAC Name | 4-(benzyloxy)naphthalene-1,2-diol | PubChem |

| Topological Polar Surface Area | 52.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

A table showing the computed properties of this compound.

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of intermolecular bonding to create large, well-organized structures. nih.gov Naphthalene-based scaffolds are widely used in this field. For example, naphthalene diimides (NDIs) are known for their ability to form n-type semiconductor materials through self-assembly. acs.org The ability of molecules to self-assemble into well-defined architectures is critical for the development of materials with advanced capabilities, such as redox-activity and semiconducting properties. nih.gov

The vicinal diol groups on the naphthalene-1,2-diol (B1222099) scaffold are capable of forming strong hydrogen bonds. researchgate.net These directional interactions are fundamental to the process of molecular recognition and self-assembly, enabling the formation of ordered supramolecular structures. The use of dynamic covalent chemistry and metalloid-directed self-assembly has enabled the creation of complex supramolecular architectures from simpler building blocks. nsf.gov The resulting macrocycles and cages have potential applications in host-guest chemistry and organic electronics. nsf.gov Core-substituted naphthalene-diimides (cNDIs) also serve as a versatile scaffold for supramolecular assembly and the creation of functional materials. researchgate.net

Application in Dye Chemistry and Pigment Development

Naphthalene derivatives have a long history of use in the dye industry. lifechemicals.com Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants, and naphthalene-based compounds are frequently used as coupling components in their synthesis. cuhk.edu.hkresearchgate.net

The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a naphthalene diol. cuhk.edu.hkunb.ca The hydroxyl groups of the naphthalene diol activate the aromatic ring, facilitating the electrophilic substitution reaction with the diazonium ion. The specific shade of the resulting dye is influenced by the substituents on the aromatic rings. cuhk.edu.hk For instance, a variety of azo disperse dyes have been synthesized by coupling different diazonium salts with various coupling components. researchgate.netresearchgate.net Naphthalene-based azo dyes have been successfully applied to polyester (B1180765) fibers, demonstrating good dyeing properties and fastness. researchgate.netresearchgate.net The presence of vicinal hydroxyl groups in naphthalene diol-based dyes can enhance their interaction with polyester fibers through hydrogen bonding, leading to better fixation and fastness properties. researchgate.net Fungal pigments have also been explored for textile dyeing, with some processes using naphthalene derivatives as precursors. nih.gov Additionally, the biosynthesis of indigo (B80030) dye can be achieved using naphthalene-degrading bacterial strains. nih.gov

| Dye Class | Precursors | Application | Key Feature |

| Azo Dyes | Diazonium salts and Naphthalene diols | Dyeing polyester fibers researchgate.netresearchgate.net | The two vicinal OH sites on the naphthalenediol can interact with polar sites on the substrate. researchgate.net |

| Bifunctional Reactive Dyes | 4-amino-2,5-dimethoxyphenylene-β-hydroxyl-ethyl-sulfone sulphate ester and 1-amino-8-hydroxy-naphthalene-3,6-disulfonic acid | Dyeing cotton fabrics mdpi.com | Contains two vinylsulfone reactive groups for strong covalent bonding with the fiber. mdpi.com |

| Fungal Pigments | H-acid (1-naphthol-8 amino, 3,6-disulfonic acid) | Dyeing various fabrics nih.gov | Can be used to dye fabrics without the need for additional chemicals. nih.gov |

A table summarizing the application of naphthalene-based compounds in dye development.

Naphthalene Diol Derivatives in Sensor Development

The fluorescent properties of many naphthalene derivatives make them ideal candidates for use in chemical sensors. A notable example, though not a diol, is a cryptand-based sensor for potassium ions (K⁺). When a K⁺ ion binds to the cryptand portion of the molecule, the attached naphthalene-derived chromophore emits a fluorescence signal, the intensity of which is proportional to the K⁺ concentration. This principle of binding-induced changes in optical properties is central to the design of many chemical sensors.

While direct examples for this compound are not prevalent, the general principle can be extended. The diol functionality can act as a binding site for specific analytes. Upon binding, changes in the electronic structure of the naphthalene ring can occur, leading to a detectable change in its fluorescence or absorption spectrum. This allows for the development of selective sensors for various ions and molecules.

Rational Design of Naphthalene-Based Building Blocks for Novel Technologies

The rational design of molecules involves the strategic selection of a core scaffold, like naphthalene, and the modification of its structure with various functional groups to achieve desired properties. lifechemicals.com The naphthalene core offers a rigid, planar structure with well-defined electronic properties that can be tuned. rsc.org

For example, in the development of new anticancer agents, naphthalene-1,4-dione analogues have been designed and synthesized with the aim of improving potency and cancer-cell specificity. rsc.org Similarly, novel naphthalene-based diarylamides have been rationally designed as pan-Raf kinase inhibitors for melanoma treatment, with sorafenib (B1663141) serving as a lead compound. dongguk.edu The development of new classes of boron-containing naphthalene analogs is also being pursued to create new scaffolds for drug discovery. digitellinc.com By carefully considering the structure-activity relationship, researchers can create libraries of compounds with optimized properties for a wide range of applications, from medicine to materials science. rsc.org

Future Perspectives and Emerging Research Directions for 4 Benzyloxy Naphthalene 1,2 Diol Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. For the 4-(benzyloxy)naphthalene-1,2-diol scaffold, future research will focus on developing novel, efficient, and highly stereoselective synthetic routes to access specific enantiomers and diastereomers.

One promising avenue is the use of biomimetic catalysts. For instance, research into non-heme iron-dependent bacterial enzymes like naphthalene (B1677914) dioxygenase (NDO) has inspired the development of synthetic iron catalysts that can perform syn-dihydroxylation on naphthalene derivatives. acs.org A recently developed iron catalyst, noted for its high reactivity and chemoselectivity, mimics the activity of NDO to overcome the aromaticity of the naphthalene ring, yielding dihydroxylated products with controlled stereochemistry. acs.org Another approach involves the asymmetric ring opening of precursors. The use of chiral ruthenium complexes has been demonstrated to catalyze the asymmetric ring opening/cross-metathesis of cyclobutenes to furnish 1,2-anti diols with high enantiopurity (up to 99% ee), a method that could be adapted for naphthalenic systems. rsc.org

Furthermore, the synthesis of chiral precursors remains a critical step. Methodologies starting from tetralone scaffolds, which can be assembled via Negishi cross-coupling and subjected to stereoselective epoxidation, provide a robust pathway to chiral building blocks that can be elaborated into polycyclic aromatic diols. sigmaaldrich.com The synthesis of benzyl-substituted naphthalenes, which are direct precursors to compounds like this compound, has been achieved through flexible and scalable routes involving aldol (B89426) chemistry and Grignard reactions, providing a platform for creating a variety of substitution patterns. acs.org

Table 1: Comparison of Emerging Stereoselective Synthetic Methods

| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Advantage for Naphthalenediols | Reference |

|---|---|---|---|---|

| Biomimetic Dihydroxylation | Sterically Encumbered Iron Complex | syn-dihydroxylation of naphthalene ring | High chemoselectivity and mimics enzymatic pathways. | acs.org |

| Asymmetric Ring Opening/Cross Metathesis (AROCM) | Chiral-at-Ru Complex | Enantioselective synthesis of 1,2-anti diols | Provides access to anti-diols with exceptional enantiomeric excess. | rsc.org |

| Chiral Building Block Synthesis | Shi Epoxidation on Tetralone Scaffold | Stereoselective epoxidation followed by elaboration | Builds key chiral centers early in the synthetic route. | sigmaaldrich.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of new molecules based on the this compound scaffold. These computational tools can dramatically accelerate the design-build-test-learn cycle by predicting molecular properties, generating novel structures, and optimizing for desired biological activities. acs.orgresearchgate.net

High-throughput virtual screening, powered by ML algorithms, can rapidly screen immense libraries of virtual compounds against a biological target, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. researchgate.net This integration of AI/ML promises to make the discovery process for new therapeutics derived from the this compound core more efficient and cost-effective. researchgate.netmdpi.com

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| De Novo Drug Design | Utilizes generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. | Accelerates the discovery of new lead compounds and exploration of novel chemical space. | acs.org |

| High-Throughput Virtual Screening | Employs ML models to rapidly screen large virtual libraries for potential hits against a biological target. | Increases the efficiency of hit identification and reduces the cost of experimental screening. | researchgate.net |

| ADMET Prediction | Uses predictive algorithms to forecast the pharmacokinetic and toxicological profiles of candidate molecules. | Improves the success rate of drug candidates by identifying potential liabilities early in development. | mdpi.com |

| Target Identification | Analyzes multi-omics data and biological networks to identify and validate novel therapeutic targets. | Enhances understanding of disease mechanisms and reveals new opportunities for intervention. | acs.org |

Exploration of Benzyloxynaphthalenediols in Catalysis and Organocatalysis

The naphthalenediol framework is a cornerstone of modern asymmetric catalysis, most famously exemplified by 1,1'-bi-2-naphthol (B31242) (BINOL). Future research will likely explore how simpler, non-biaryl scaffolds like this compound can be adapted for catalytic applications. The hydroxyl groups of the diol are ideal handles for derivatization into chiral ligands for metal-based catalysis or as the core of purely organic catalysts.

A major area of exploration is the development of chiral phosphoric acids (CPAs) derived from naphthalenediols. BINOL-derived CPAs are powerful Brønsted acid organocatalysts used in a vast array of enantioselective transformations. sigmaaldrich.comscispace.com These catalysts operate through a bifunctional mechanism, using dual hydrogen bonds to activate both the electrophile and nucleophile. mdpi.com By creating analogous structures from the this compound scaffold, new catalysts with unique steric and electronic properties could be developed. The partially hydrogenated version of BINOL, H8-BINOL, has shown distinct advantages in solubility and geometry, suggesting that modifications to the naphthalene core can fine-tune catalytic activity. acs.org

In metal-based catalysis, benzyloxynaphthalenediols can serve as precursors to bidentate ligands for metals like gallium, lithium, zinc, and lanthanum. rsc.org The flexible nature of such ligands can be crucial for creating unique chiral environments not achievable with the more rigid BINOL itself. rsc.org Furthermore, the combination of chiral phosphoric acids with palladium catalysts has enabled a variety of asymmetric reactions, including C-H activation and functionalization, opening yet another avenue for the application of naphthalenediol-derived catalysts. rsc.org

Investigation of Advanced Spectroscopic Probes Derived from the Scaffold

The inherent fluorescence of the naphthalene ring system makes the this compound scaffold an excellent starting point for the design of advanced spectroscopic probes. These probes can be engineered for sensing ions, small molecules, or changes in the cellular microenvironment.

Research has demonstrated that naphthalene-based receptors can be designed to exhibit selective colorimetric and fluorescent responses to specific anions. For example, a naphthalene derivative was shown to undergo a naked-eye detectable color change and a quenching of fluorescence specifically in the presence of fluoride (B91410) ions, while acetate (B1210297) ions caused fluorescence enhancement. This sensing mechanism relies on the formation of hydrogen bonds between the probe and the anion, or even deprotonation.

Future work will likely involve the synthesis of a library of this compound derivatives with different functional groups to fine-tune their spectroscopic properties and binding affinities for various analytes. By modifying the substituents on the naphthalene core or the benzyloxy group, probes could be developed for detecting metal cations, reactive oxygen species, or specific biomolecules. The development of such probes has significant implications for environmental monitoring, medical diagnostics, and cell biology research.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Systems Biology

The intersection of synthetic chemistry and systems biology offers a powerful paradigm for understanding the complex biological effects of small molecules like this compound and its derivatives. Systems biology analyzes large-scale biological networks (e.g., genomic, metabolic, signaling pathways) to understand how they function as a whole. acs.org By integrating this holistic view with chemical synthesis, researchers can move beyond a one-target, one-drug approach.

Synthetic biology provides the tools to engineer microbial "cell factories," such as E. coli or Saccharomyces cerevisiae, for the sustainable and efficient production of complex natural products and their analogues. mdpi.com This approach could be harnessed to produce derivatives of this compound by introducing and optimizing biosynthetic pathways in these microorganisms. acs.org Such methods offer a green alternative to traditional chemical synthesis and enable the creation of novel compound libraries through combinatorial biosynthesis. mdpi.com

By combining these fields, a "systems chemical biology" approach can be realized. acs.org Novel derivatives of the benzyloxynaphthalenediol scaffold, produced via synthetic chemistry or synthetic biology, can be tested in high-throughput phenotypic screens. The resulting data on how these molecules perturb cellular systems can then be analyzed using computational models to understand their mechanism of action on a network level. acs.org This integrated cycle of design, synthesis, and systems-level analysis will accelerate the discovery of compounds with novel therapeutic applications and provide deeper insights into human biology.

Q & A

What are the established synthetic routes for 4-(Benzyloxy)naphthalene-1,2-diol, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of naphthalene-diol derivatives often involves nucleophilic substitution or protective group strategies. For example, analogous compounds like (prop-2-yn-1-yloxy)naphthalene are synthesized by reacting naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with propargyl bromide in the presence of K₂CO₃ in DMF, followed by quenching and purification . For this compound, a similar approach could involve benzyl bromide as the alkylating agent under basic conditions. Optimization may focus on solvent selection (e.g., DMF vs. THF), reaction time (2–6 hours), and temperature (room temperature vs. reflux). Purity can be assessed via TLC (n-hexane:ethyl acetate, 9:1) and confirmed by LC-MS or NMR .

What analytical methods are most effective for quantifying this compound in environmental or biological matrices?

Basic Research Question

Solid-phase extraction (SPE) using HLB cartridges followed by LC-MS is a robust method for detecting phenolic compounds in complex matrices like wastewater or sludge . For this compound, ionization parameters (e.g., ESI-negative mode) and chromatographic conditions (C18 column with methanol/water gradients) should be optimized. Internal standards such as deuterated phenolic analogs (e.g., triclosan-d₃) improve quantification accuracy. Detection limits can reach sub-ppb levels with MRM transitions targeting characteristic fragments (e.g., m/z 161.14 for naphthalene-1,2-diol derivatives) .

How do microbial pathways degrade this compound, and what enzymes are involved?

Advanced Research Question

Naphthalene-1,2-diol derivatives are intermediates in microbial degradation of polycyclic aromatic hydrocarbons (PAHs). In Arthrobacter sp. and Burkholderia sp., initial dioxygenation by CYP450 enzymes (e.g., CYP1A1, CYP3A4) generates dihydroxylated intermediates, which undergo meta- or ortho-cleavage via catechol dioxygenases . For this compound, debenzylation may precede ring cleavage. Key enzymes include:

- RHD (PF00848) : Catalyzes dihydroxylation of naphthalene .

- Catechol 1,2-dioxygenase : Mediates ortho-cleavage to cis,cis-muconic acid .

Metabolites can be tracked via LC-MS (m/z 161.14 → m/z 122.08 for ring-opened products) .

What are the conflicting findings in the toxicological profiles of naphthalene-diol derivatives, and how can they be resolved?

Advanced Research Question

Toxicological studies on naphthalene derivatives report contradictory data on hepatic and renal effects. For example, naphthalene exposure in mammals shows variability in systemic outcomes (e.g., hepatic enzyme induction vs. necrosis) depending on species (mice vs. rats) and exposure routes (oral vs. inhalation) . To resolve discrepancies, researchers should:

- Standardize exposure protocols (dose, duration, vehicle).

- Use isoform-specific biomarkers (e.g., CYP2E1 for hepatic toxicity).

- Conduct metabolomic profiling to distinguish parent compound effects from metabolite-driven toxicity .

How do gene regulatory networks in PAH-degrading bacteria influence the catabolism of naphthalene-diol derivatives?

Advanced Research Question

In Sphingomonas and Pseudomonas spp., degradation pathways are regulated by operons such as nah and phn. For example, the nahAc gene encodes naphthalene dioxygenase, while nahH regulates meta-cleavage pathways . Transcriptomic studies reveal upregulation of efflux pumps (e.g., mexAB-oprM) under high PAH stress, which may limit intracellular accumulation of toxic intermediates like this compound. CRISPR-Cas9 knockout strains can validate gene function, while qPCR quantifies expression levels of key catabolic genes .

What role does photodegradation play in the environmental fate of this compound?

Advanced Research Question

Under UV/visible light, naphthalene-diol derivatives undergo hydroxyl radical-mediated degradation. For example, naphthalene-1,2-diol is mineralized via ring-opening mechanisms catalyzed by TiO₂ or GdVO₄@g-C₃N₄ heterostructures, generating low-molecular-weight acids (e.g., oxalic acid) . Key steps include:

- Azo bond cleavage : In dyes like Reactive Red 2, yielding intermediates (e.g., sodium 3-amino-4-hydroxynaphthalene-2,7-disulfonate).

- Deamination : Produces naphthalene-1,2-diol (m/z 161.15) .

LC-MS and EPR spectroscopy can track radical intermediates (e.g., •OH, O₂•⁻) .

How can structural analogs of this compound inform structure-activity relationships (SAR) in drug discovery?

Advanced Research Question

Analogous compounds like 4-aminobenzene-1,2-diol (IUPAC name) exhibit catechol motifs critical for binding to adrenergic receptors . SAR studies could explore:

- Substituent effects : Benzyloxy vs. methyl groups on bioavailability and metabolic stability.

- Chelation potential : Metal-binding capacity for antioxidant or pro-oxidant activity.

Docking simulations (e.g., AutoDock Vina) and ADMET assays (e.g., microsomal stability) are recommended to prioritize candidates .

What methodological challenges arise in distinguishing this compound from its isomers during analysis?

Advanced Research Question

Isomeric differentiation requires high-resolution techniques:

- NMR : Distinct NOE correlations (e.g., benzyloxy proton coupling with naphthalene H-1 vs. H-2).

- HRMS/MS : Diagnostic fragments (e.g., m/z 91 for benzyl cation in 4-substituted isomers).

- Chiral chromatography : For resolving enantiomers using cellulose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.